![molecular formula C16H18N2O3 B2498865 乙酸2-[4-(环丙基甲基)-3-氧代-3,4-二氢-2-喹喔啉基]酯 CAS No. 478041-10-0](/img/structure/B2498865.png)

乙酸2-[4-(环丙基甲基)-3-氧代-3,4-二氢-2-喹喔啉基]酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

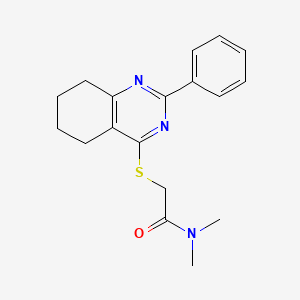

Synthesis Analysis

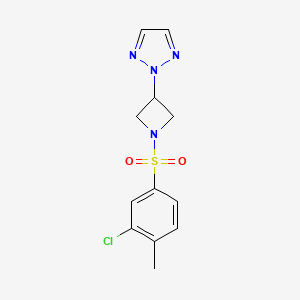

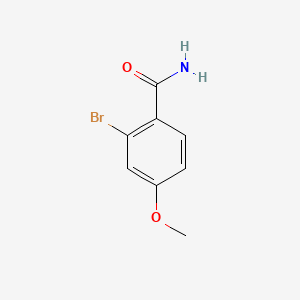

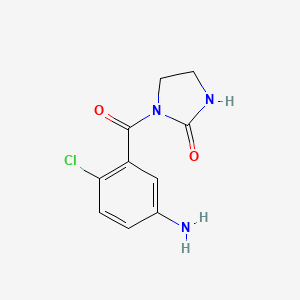

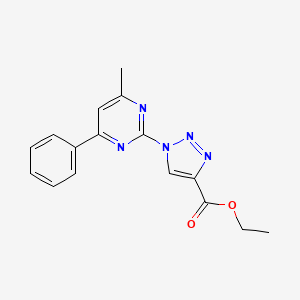

The synthesis of quinoxaline derivatives often involves cyclization reactions, as seen in the work by Uchiyama et al., where cyclization of certain precursors yields quinolin-8-ols and tetrahydroquinolin-8-ols, indicative of methodologies that might be applicable to the synthesis of our compound of interest (Uchiyama et al., 1998). Another relevant method is the oxidative dehydrobromination used to convert bromobenzyl quinoxalinones into quinoxalyl aryl ketones, suggesting a route for the introduction of the cyclopropylmethyl group (Gorbunova & Mamedov, 2006).

Molecular Structure Analysis

Quinoxaline derivatives exhibit a rich variety of molecular structures, as demonstrated in the synthesis of ethyl 1,4‐dihydro‐4‐oxo‐3‐quinolinecarboxylates, which shares structural motifs with the compound (Bunce et al., 2011). The ligand-free Cu-catalyzed [3 + 2] cyclization for the synthesis of pyrrolo[1,2-a]quinolines further expands on the diverse structural frameworks achievable within this chemical family (Yu et al., 2016).

Chemical Reactions and Properties

Quinoxalines can participate in various chemical reactions, such as C-C coupling reactions under acid catalysis, producing complex quinoxaline derivatives with unique properties (Azev et al., 2022). The synthesis and application of ethyl quinoxalin-3(4H)-on-2-ylacetate highlight the compound's versatility in forming dyes, suggesting potential for varied reactivity and applications (Rangnekar et al., 1999).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, melting points, and crystalline structures, can be significantly influenced by their specific substituents. Studies on the molecular structure and vibrational spectroscopy of quinoxaline compounds offer insight into the physical characteristics of these molecules, providing a basis for understanding the physical properties of "Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate" (Saidj et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, are crucial for understanding the behavior of quinoxaline derivatives in chemical syntheses and potential applications. The study by Aliev et al. on the synthesis and molecular structure of ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate exemplifies the detailed chemical property analysis necessary for compounds within this family (Aliev et al., 2001).

科学研究应用

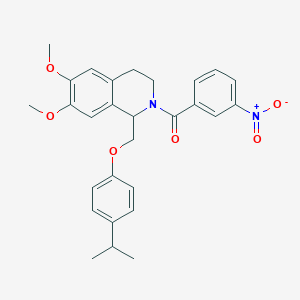

喹喔啉衍生物和偶联反应

- 喹喔啉衍生物,包括乙基2-[4-(环丙基甲基)-3-氧代-3,4-二氢-2-喹喔啉基]乙酸酯,被研究其能够进行各种偶联反应。一项研究表明,喹喔啉-2-酮在酸催化下与乙酰乙酸乙酯反应,形成特定的喹喔啉衍生物,强调了喹喔啉在有机化学中的合成多样性 (Azev et al., 2022)。

腐蚀研究中的抑制效率

- 包括类似于乙基2-[4-(环丙基甲基)-3-氧代-3,4-二氢-2-喹喔啉基]乙酸酯的喹喔啉化合物已被研究其作为腐蚀抑制剂的有效性。进行了量子化学计算以了解分子结构与抑制效率之间的关系,表明在材料科学中有潜在应用 (Zarrouk et al., 2014)。

新型喹喔啉衍生物的合成

- 对新型喹喔啉衍生物的合成进行了研究,包括乙基2-[4-(环丙基甲基)-3-氧代-3,4-二氢-2-喹喔啉基]乙酸酯,显示了在抗病毒药物的开发中具有潜在应用。这凸显了这些化合物在药物化学和制药研究中的作用 (Elzahabi, 2017)。

在染料合成中的应用

- 乙基喹喔啉-3(4H)-酮-2-基乙酸酯,一种相关化合物,已被用于合成新型辉煌的喹喔啉-2-基苯乙烯染料。这些染料被应用于涤纶纤维,展示了喹喔啉衍生物在纺织工业中的应用 (Rangnekar et al., 1999)。

分子结构和抑制剂效力的见解

- 对喹喔啉衍生物进行了研究,以了解它们的晶体结构和作为特定酶抑制剂的潜力,如c-Jun N-末端激酶。这项研究可以为新疗法药物的开发提供见解 (Abad et al., 2020)。

属性

IUPAC Name |

ethyl 2-[4-(cyclopropylmethyl)-3-oxoquinoxalin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-2-21-15(19)9-13-16(20)18(10-11-7-8-11)14-6-4-3-5-12(14)17-13/h3-6,11H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYOQSJKFKKFPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2498787.png)

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2498794.png)

![3-[3-Fluoro-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2498797.png)

![2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine](/img/structure/B2498803.png)

methanone](/img/structure/B2498805.png)